molecular formula C18H20O2 B086173 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one CAS No. 1089-80-1

3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one

Cat. No.: B086173
CAS No.: 1089-80-1
M. Wt: 268.3 g/mol
InChI Key: SONVSJYKHAWLHA-RYRKJORJSA-N
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Description

3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one is a steroidal compound with a molecular formula of C18H22O2 It is a derivative of estrone, a naturally occurring estrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one typically involves multiple steps, starting from readily available steroid precursors. One common method involves the hydroxylation of estrone derivatives. The reaction conditions often include the use of specific catalysts and reagents to achieve the desired stereochemistry and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, hydroxylation, and purification through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like ruthenium complexes. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the original compound. These derivatives can have different biological activities and applications .

Scientific Research Applications

3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one involves its interaction with estrogen receptors in the body. It binds to these receptors, modulating the expression of specific genes and influencing various physiological processes. The molecular targets include estrogen receptor alpha and beta, which play crucial roles in reproductive and non-reproductive tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one is unique due to its specific hydroxylation pattern and double bond configuration, which confer distinct biological activities and chemical reactivity compared to other estrogens .

Properties

IUPAC Name

(8S,13S,14S)-3-hydroxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,8,10,15-16,19H,2,4,6-7,9H2,1H3/t15-,16+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONVSJYKHAWLHA-RYRKJORJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=C3C(C1CCC2=O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447370
Record name 3-HYDROXY-ESTRA-1,3,5(10),9(11)-TETRAEN-17-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089-80-1
Record name 9-Dehydroestrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-HYDROXY-ESTRA-1,3,5(10),9(11)-TETRAEN-17-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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